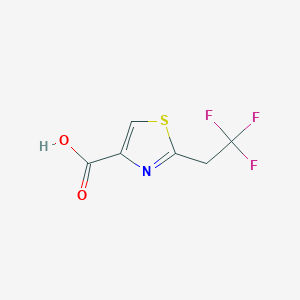
Ethyl 3-(1-adamantyl)-3-aminopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-adamantyl)-3-aminopropanoate is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability. The adamantane structure is often utilized in various fields due to its unique properties, such as high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-adamantyl)-3-aminopropanoate typically involves the reaction of 1-adamantylamine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1-adamantyl)-3-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the amine group.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-adamantyl)-3-aminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Medicine: Derivatives of adamantane are known for their antiviral and neuroprotective properties, making this compound a potential candidate for drug development.
Industry: The compound’s thermal stability and resistance to chemical degradation make it suitable for use in high-performance materials and coatings.
Wirkmechanismus
The mechanism by which ethyl 3-(1-adamantyl)-3-aminopropanoate exerts its effects is largely dependent on its interaction with molecular targets. The adamantane moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester and amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantylamine: A simpler derivative with similar structural features but lacking the ester group.
Ethyl 3-(1-adamantyl)-3-hydroxypropanoate: A hydroxylated analogue with different reactivity and properties.
1-Adamantylacetic acid: Another adamantane derivative with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-(1-adamantyl)-3-aminopropanoate is unique due to its combination of an adamantane moiety with both ester and amine functional groups. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
ethyl 3-(1-adamantyl)-3-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-13H,2-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJIAGKQDPRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C12CC3CC(C1)CC(C3)C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(diethylsulfamoyl)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)


![1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one](/img/structure/B2412269.png)

![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)


![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)

